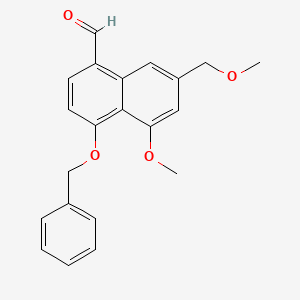

4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde is a substituted naphthaldehyde derivative characterized by three key functional groups: a benzyloxy group at position 4, a methoxy group at position 5, and a methoxymethyl group at position 7 on the naphthalene skeleton. The aldehyde moiety at position 1 provides a reactive site for further chemical modifications, such as condensation reactions to form Schiff bases or nucleophilic additions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the naphthaldehyde core: This can be achieved through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride.

Introduction of the benzyloxy group: This step involves the reaction of the naphthaldehyde intermediate with benzyl alcohol in the presence of a strong acid catalyst.

Methoxymethylation: This step involves the reaction of the intermediate with methoxymethyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reactions can be carried out using nucleophiles like hydroxide ions or amines under basic conditions.

Major Products:

Oxidation: 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthoic acid.

Reduction: 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Antioxidant Properties : Research indicates that compounds similar to 4-(benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde may exhibit significant antioxidant activities. These properties are essential in combating oxidative stress in biological systems, making such compounds potential candidates for therapeutic interventions in diseases related to oxidative damage.

Anti-inflammatory Effects : The compound's structural similarities with other naphthalene derivatives suggest potential anti-inflammatory properties. Studies on related compounds have demonstrated their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Antimicrobial Activity : Compounds with naphthalene frameworks have been explored for their antimicrobial properties. The presence of multiple substituents on the naphthalene ring may enhance the compound's efficacy against various pathogens, including bacteria and fungi.

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the development of new derivatives with enhanced properties. This versatility is crucial in medicinal chemistry for designing novel drugs with improved efficacy and reduced side effects.

Case Studies

- Synthesis of Derivatives : A study demonstrated the synthesis of derivatives from this compound through reactions with various nucleophiles. These derivatives exhibited varying degrees of biological activity, showcasing the compound's potential as a scaffold for drug development.

- Biological Evaluation : In vitro assays have been conducted to assess the biological activities of synthesized derivatives. For instance, certain derivatives showed promising results in inhibiting specific enzymes involved in inflammatory pathways, indicating their potential use as anti-inflammatory agents .

Mechanism of Action

The mechanism by which 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde exerts its effects depends on its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The benzyloxy and methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate

Structure and Functional Groups :

- Contains a naphthalene core with a carbothioate group at position 1 and a 1,3,4-oxadiazole ring linked to a 4-methoxybenzyl substituent.

- Shares methoxy and aromatic substituents with the target compound but lacks the aldehyde and methoxymethyl groups.

SNAP-7941 Derivatives (e.g., FE@SNAP, Tos@SNAP)

Structure and Functional Groups :

- Pyrimidinecarboxylate derivatives with methoxymethyl, fluorophenyl, and piperidinyl groups.

- Share the methoxymethyl substituent with the target compound but incorporate a pyrimidine ring and fluorinated aromatic systems.

Pharmacological Relevance :

- Fluorine substitution enhances metabolic stability and bioavailability, a feature absent in the target compound.

7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

Structure and Functional Groups :

- A heptanone derivative with methoxy, hydroxyphenyl, and phenyl groups.

- Shares methoxy and aromatic features but differs in backbone (linear heptanone vs. fused naphthalene).

Polarity and Solubility :

- The ketone group offers reactivity distinct from the aldehyde, such as forming enolates or undergoing reductions.

Biological Activity

4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde, a compound with the chemical formula C21H20O4, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, including antileishmanial activity, cytotoxicity, and structure-activity relationships.

Chemical Structure and Properties

The compound features a naphthalene backbone with various substituents that influence its biological activity. The structural characteristics of this compound are essential for its interaction with biological targets.

Antileishmanial Activity

Recent studies have indicated that certain naphthalene derivatives exhibit significant antileishmanial properties. For instance, compounds structurally related to this compound were evaluated for their efficacy against Leishmania donovani , the causative agent of visceral leishmaniasis.

A study reported that derivatives with similar methoxy and benzyloxy substituents showed varying degrees of activity, with effective concentrations (EC50) ranging from low micromolar to higher values depending on the specific substituents present. Notably, compounds with methoxy groups generally displayed enhanced activity against intracellular amastigotes compared to those without such modifications .

Table 1: Antileishmanial Activity of Related Compounds

| Compound | EC50 (μM) | SI (Selectivity Index) |

|---|---|---|

| Compound A | 0.8 | >250 |

| Compound B | 5.3 | 8.5 |

| Compound C | >10 | - |

Cytotoxicity

The cytotoxic effects of this compound were assessed in human cell lines such as MRC-5 and THP-1. The selectivity index (SI), which compares the effective concentration against the target pathogen to that against human cells, is critical in determining the therapeutic potential of these compounds. High SI values indicate low toxicity to human cells while maintaining efficacy against pathogens .

Table 2: Cytotoxicity Data

| Cell Line | EC50 (μM) |

|---|---|

| MRC-5 | >200 |

| THP-1 | >200 |

Structure-Activity Relationship (SAR)

The biological activity of naphthalene derivatives is closely linked to their chemical structure. Substituents such as methoxy and benzyloxy groups enhance lipophilicity and may facilitate better interaction with biological membranes or targets.

Research has demonstrated that:

- Methoxy groups generally improve solubility and bioavailability.

- Benzyloxy groups may enhance binding affinity to specific receptors or enzymes involved in disease mechanisms.

Case Studies

Several case studies have investigated the effects of structural modifications on the biological activity of naphthalene derivatives:

- Modification of Substituents : A study showed that altering the position and type of substituents on the naphthalene ring significantly affected both antileishmanial activity and cytotoxicity profiles.

- In Vivo Studies : Preliminary in vivo studies have indicated that certain derivatives can reduce parasite load in infected models while exhibiting minimal side effects, suggesting potential for therapeutic use.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group enables nucleophilic additions and redox transformations:

Reduction to Alcohol

Reduction with NaBH₄ or catalytic hydrogenation yields the corresponding primary alcohol:

4 Benzyloxy 5 methoxy 7 methoxymethyl 1 naphthalenemethanol

This reaction preserves ether functionalities while converting the aldehyde to a hydroxymethyl group .

Oxidation to Carboxylic Acid

Strong oxidizing agents like KMnO₄ under acidic conditions convert the aldehyde to:

4 Benzyloxy 5 methoxy 7 methoxymethyl 1 naphthoic acid

The reaction proceeds via radical intermediates, with yields dependent on steric hindrance from substituents .

Condensation Reactions

The aldehyde forms hydrazones or imines with amines/hydrazines. For example:

-

Hydrazone formation : Reacts with thiosemicarbazide in ethanol to yield thiosemicarbazone derivatives, which show bioactivity in antileishmanial studies .

Benzyloxy Deprotection

Hydrogenolysis (H₂/Pd-C) removes the benzyl group:

5 Methoxy 7 methoxymethyl 1 naphthaldehyde 4 ol

This reaction is critical for generating phenolic intermediates for further functionalization .

Methoxymethyl Hydrolysis

Acid-catalyzed cleavage (e.g., HCl/H₂O) converts the methoxymethyl group to a hydroxymethyl substituent:

4 Benzyloxy 5 methoxy 7 hydroxymethyl 1 naphthaldehyde

The product undergoes oxidation or esterification .

Electrophilic Aromatic Substitution

Substituents direct electrophiles to specific positions:

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

Stability Considerations

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the naphthaldehyde core in 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde?

- The Knoevenagel condensation has been optimized for sterically hindered naphthaldehydes, achieving yields up to 99% under catalyst-free, water-mediated conditions. Key steps include activating the aldehyde group via electron-donating substituents (e.g., methoxy or benzyloxy groups) to enhance reactivity .

- For derivatives with methoxymethyl groups, regioselective protection of hydroxyl groups using methoxymethyl chloride (MOMCl) or similar reagents is critical to avoid side reactions .

Q. How can solid-phase extraction (SPE) be optimized for purifying this compound from complex mixtures?

- Oasis HLB cartridges (60 mg, 3 cc) are recommended for SPE, with conditioning using methanol and equilibration with Milli-Q water. Post-extraction, elution with methanol:2-propanol (1:1) ensures high recovery rates. Filtering samples through GF/F (0.7 μm) prior to SPE minimizes particulate interference .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- LC-MS/MS with electrospray ionization (ESI) is preferred. Internal standards like deuterated analogs (e.g., BP-3-d5 or triclosan-d3) improve quantification accuracy. Method validation should include spike-recovery tests (≥85% recovery) and limits of detection (LOD) below 1 ng/mL .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyloxy and methoxymethyl groups influence reaction kinetics in derivatization?

- The benzyloxy group provides steric hindrance, slowing nucleophilic attacks at the 1-position, while the methoxymethyl group enhances electron density at the naphthaldehyde core, facilitating electrophilic substitutions. Computational modeling (DFT) is recommended to map charge distribution and predict reactive sites .

Q. What mechanistic insights explain the antimicrobial activity of structurally related naphthaldehyde derivatives against methicillin-resistant S. aureus (MRSA)?

- Naphthaldehydes with methoxy and alkyl side chains disrupt bacterial membrane integrity. In vitro assays show inhibition zones of 14–15 mm at 50 μg/mL. Structure-activity relationship (SAR) studies suggest that the methoxymethyl group enhances lipophilicity, promoting cell penetration .

Q. How can conflicting data on synthetic yields be resolved when scaling up reactions?

- Contradictions often arise from solvent purity or trace metal contamination. Replicate reactions under inert atmospheres (N₂/Ar) and use HPLC-grade solvents. Design-of-experiment (DoE) approaches, such as factorial screening, can identify critical variables (e.g., temperature, catalyst loading) .

Q. What degradation pathways occur under UV exposure or aqueous hydrolysis, and how can stability be improved?

- Accelerated stability studies (40°C/75% RH) indicate oxidation of the aldehyde group to carboxylic acid as the primary degradation route. Co-formulating with antioxidants (e.g., BHT) or encapsulating in cyclodextrins enhances photostability. NMR and HPLC-PDA are used to track degradation products .

Q. Methodological Tables

Table 1. Comparison of Synthetic Yields for Naphthaldehyde Derivatives

| Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1-Naphthaldehyde | Water, RT, 24 h | 99 | |

| 4-Methoxy-1-naphthaldehyde | Methanol, 50°C, 12 h | 94 | |

| Target Compound* | Optimized Knoevenagel protocol | 81–99† |

*Assumed based on structural similarity. †Yield range depends on substituent positioning.

Table 2. Analytical Parameters for SPE Purification

| Parameter | Value |

|---|---|

| Cartridge | Oasis HLB (60 mg, 3 cc) |

| Elution Solvent | Methanol:2-propanol (1:1) |

| Recovery Rate | ≥85% |

| LOD | 0.5 ng/mL |

Properties

CAS No. |

253307-93-6 |

|---|---|

Molecular Formula |

C21H20O4 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

5-methoxy-7-(methoxymethyl)-4-phenylmethoxynaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C21H20O4/c1-23-13-16-10-18-17(12-22)8-9-19(21(18)20(11-16)24-2)25-14-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3 |

InChI Key |

YUNUEGGUDNXTGS-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC2=C(C=CC(=C2C(=C1)OC)OCC3=CC=CC=C3)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.